molecular formula C11H16N2O3 B1290473 2-(Boc-amino)-4-(hydroxymethyl)pyridine CAS No. 304873-62-9

2-(Boc-amino)-4-(hydroxymethyl)pyridine

Cat. No. B1290473
M. Wt: 224.26 g/mol
InChI Key: WWIMVFCGNYLUMJ-UHFFFAOYSA-N
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Description

The compound "2-(Boc-amino)-4-(hydroxymethyl)pyridine" is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly in the protection of amines. The hydroxymethyl group attached to the pyridine ring suggests potential reactivity and a site for further functionalization .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the introduction of functional groups to the pyridine core. For instance, asymmetric synthesis of amino pyrrolidines, which are potential glycosidase inhibitors, has been achieved from trans-4-hydroxy-L-proline, indicating the versatility of pyridine derivatives in synthesizing complex molecules . Additionally, the synthesis of Boc-pyrrolidines can be performed through enantioselective deprotonation using s-BuLi and (-)-sparteine, demonstrating the application of chiral bases in the synthesis of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as seen in the crystal structure analysis of a related compound, which revealed a coplanar arrangement of pyrazole, pyridine, and pyran rings, stabilized by intermolecular hydrogen bonding . This suggests that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. For example, the aminomethylation of hydroxypyridines is directed primarily to specific positions on the pyridine ring, leading to the formation of amino and hydroxymethyl derivatives . This indicates that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also participate in similar reactions, such as aminomethylation, to introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. Computational studies on a related compound, 4-(Boc-amino) pyridine, have provided insights into its spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . These studies suggest that "2-(Boc-amino)-4-(hydroxymethyl)pyridine" may also exhibit unique spectroscopic and electronic characteristics, which could be relevant for its applications in various fields.

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. N-Boc Deprotection of Amines

  • Application Summary: N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
  • Results or Outcomes: The use of this method facilitates product separation and enhances efficiency and productivity relative to a batch process .

3. Buchwald–Hartwig Amination

  • Application Summary: The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This process uses a PEPPSI-IPr Pd-catalyst .
  • Results or Outcomes: Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

4. Dual Protection of Amines

  • Application Summary: This research highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes: The research directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. Hydrolysis of Phenylboronic Pinacol Esters

  • Results or Outcomes: The kinetics of the hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

6. N-Boc Deprotection of Amines

  • Application Summary: N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
  • Results or Outcomes: The use of this method facilitates product separation and enhances efficiency and productivity relative to a batch process .

properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIMVFCGNYLUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631035
Record name tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-4-(hydroxymethyl)pyridine

CAS RN

304873-62-9
Record name tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of to 2-[N,N-bis(tert-Butoxycarbonyl)amino]-isonicotinic acid ethyl ester (35.0 g, 95.5 mmol) in THF (350 mL) was treated with LiAlH4 (7.25 g, 191 mmol) and refluxed for 1 h under nitrogen. The reaction mixture was poured carefully onto crushed ice and the product extracted several times with CHCl3 and CHCl3: MeOH (9:1). The combined organic extracts were dried, filtered and concentrated under reduced pressure to give (4-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (18.5 g, 86%) as a pale yellow solid.
Name
2-[N,N-bis(tert-Butoxycarbonyl)amino]-isonicotinic acid ethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

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